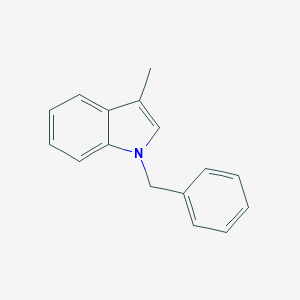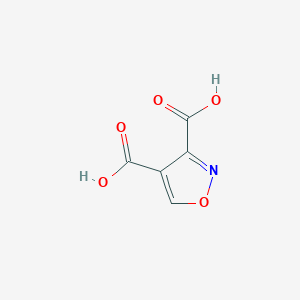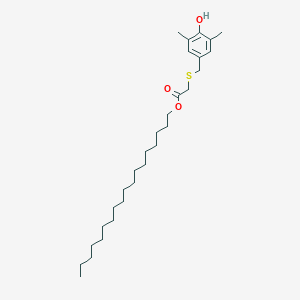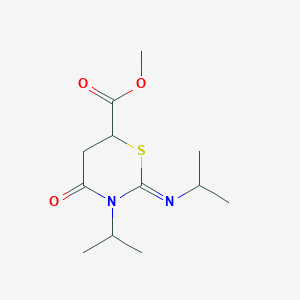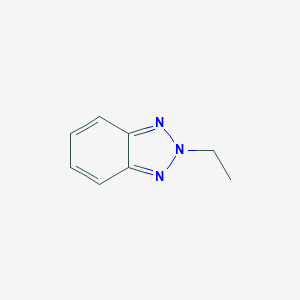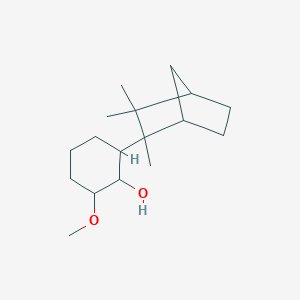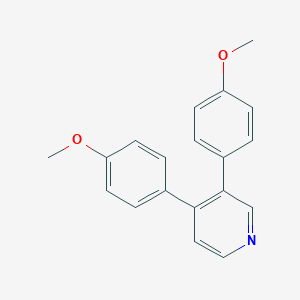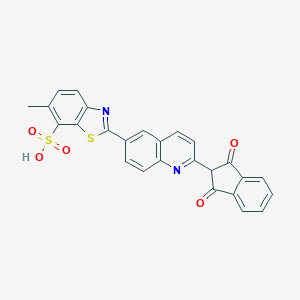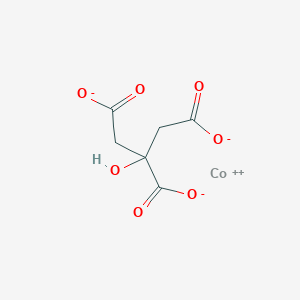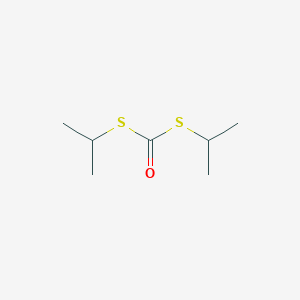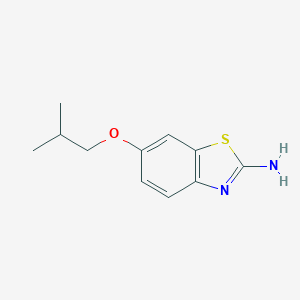
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine, also known as MBT-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves the use of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine in the treatment of cancer. Studies have shown that 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine a potential candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has neuroprotective properties, meaning that it can protect neurons from damage and death. This makes 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine a potential candidate for the development of new treatments for these debilitating diseases.
Mecanismo De Acción
The mechanism of action of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has been shown to have a number of biochemical and physiological effects. In cancer cells, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine induces apoptosis by activating certain signaling pathways and inhibiting the activity of proteins that promote cell growth and survival. In neurodegenerative diseases, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine protects neurons from damage and death by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine for lab experiments is its ability to selectively target cancer cells and protect neurons. This makes it a valuable tool for studying the mechanisms of cancer growth and neurodegeneration. However, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is a complex compound that requires specialized equipment and expertise to synthesize and study. This can make it difficult and expensive to work with in a laboratory setting.
Direcciones Futuras
There are several future directions for research on 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine. One area of focus is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of focus is the development of new treatments for neurodegenerative diseases based on the compound's neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine and to optimize its synthesis and use in laboratory experiments.
Métodos De Síntesis
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with 2-bromo-2-methylpropylamine. The resulting compound is then subjected to various purification and isolation steps to obtain the final product. The synthesis of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is a complex process that requires expertise in organic chemistry and specialized equipment.
Propiedades
Número CAS |
15850-84-7 |
|---|---|
Nombre del producto |
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine |
Fórmula molecular |
C11H14N2OS |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
6-(2-methylpropoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2OS/c1-7(2)6-14-8-3-4-9-10(5-8)15-11(12)13-9/h3-5,7H,6H2,1-2H3,(H2,12,13) |
Clave InChI |
UGWYXYVETMDRPY-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC2=C(C=C1)N=C(S2)N |
SMILES canónico |
CC(C)COC1=CC2=C(C=C1)N=C(S2)N |
Sinónimos |
2-Benzothiazolamine,6-(2-methylpropoxy)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



